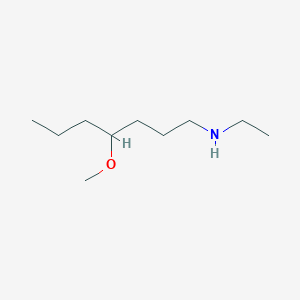
Ethyl-(4-methoxy-heptyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-(4-methoxy-heptyl)-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group, a methoxy group attached to a heptyl chain, and an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(4-methoxy-heptyl)-amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-heptan-1-amine with ethyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-methoxy-heptan-1-amine in an appropriate solvent, such as ethanol.
- Add a base, such as potassium carbonate, to the solution.
- Slowly add ethyl iodide to the mixture while stirring.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and extract the product using a suitable organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl-(4-methoxy-heptyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl-(4-methoxy-heptyl)-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl-(4-methoxy-heptyl)-amine depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors. The presence of the amine group allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl-(4-methoxy-hexyl)-amine
- Ethyl-(4-methoxy-octyl)-amine
- Ethyl-(4-methoxy-nonyl)-amine
Uniqueness
Ethyl-(4-methoxy-heptyl)-amine is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C10H23NO |
|---|---|
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
N-ethyl-4-methoxyheptan-1-amine |
InChI |
InChI=1S/C10H23NO/c1-4-7-10(12-3)8-6-9-11-5-2/h10-11H,4-9H2,1-3H3 |
Clé InChI |
CSKCKCMPFLCDTD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCNCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)
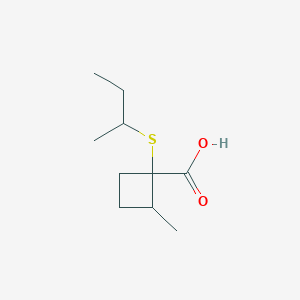
![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B13527897.png)



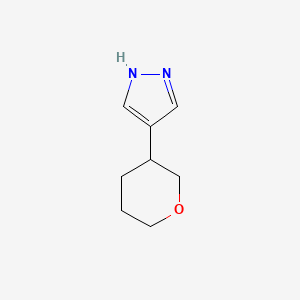
![{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13527914.png)
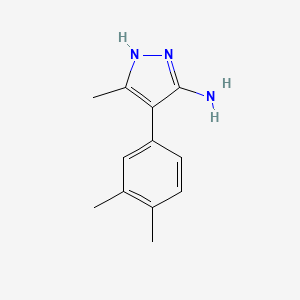
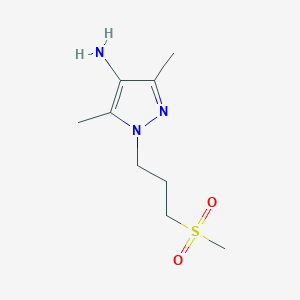
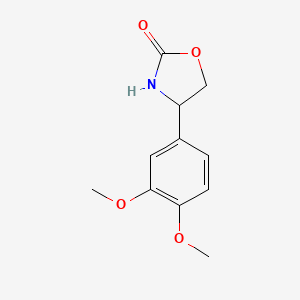
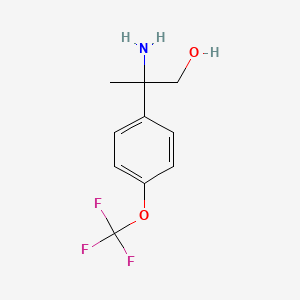
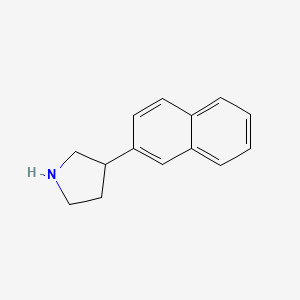
![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13527963.png)
